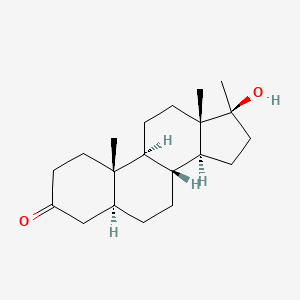

Mestanolone

Description

Structure

3D Structure

Properties

CAS No. |

521-11-9 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(10S,13S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13?,15?,16?,17?,18-,19-,20-/m0/s1 |

InChI Key |

WYZDXEKUWRCKOB-SCWDVOOWSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C |

Isomeric SMILES |

C[C@]12CCC(=O)CC1CCC3C2CC[C@]4(C3CC[C@]4(C)O)C |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C |

Appearance |

Solid powder |

melting_point |

192.5 °C |

Other CAS No. |

521-11-9 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(17beta)-isomer of mestanolone (5beta,17alpha)-isomer of mestanolone (5beta,17beta)-isomer of mestanolone 17 alpha-methyl-17 beta-hydroxy-5 alpha-androstan-3-one 17 alpha-methyl-5 alpha-dihydrotestosterone 17 alpha-methylandrostan-17 beta-ol-3-one 17 beta-hydroxy-17-methyl-5 alpha-androstan-3-one 17-methyldihydrotestosterone 17alpha-methyl-DHT 17alpha-methyldihydrotestosterone 17beta-hydroxy-17alpha-methyl-5alpha-androstan-3-one mestaline mestanolone methylandrostanolone |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mestanolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mestanolone, a synthetic derivative of dihydrotestosterone (DHT), is an orally active anabolic-androgenic steroid (AAS). This technical guide provides a comprehensive overview of the core mechanism of action of mestanolone, focusing on its interaction with the androgen receptor (AR), downstream signaling events, and metabolic fate. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of mestanolone's pharmacological profile. Information is presented through structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Mestanolone (17α-methyl-4,5α-dihydrotestosterone) is a C17α-alkylated androgen that exhibits strong androgenic and comparatively weaker anabolic properties.[1] Unlike testosterone, it is not a substrate for aromatase, and therefore, does not lead to estrogenic side effects.[1] Its primary mechanism of action is through direct agonism of the androgen receptor, a ligand-activated nuclear transcription factor that plays a pivotal role in male physiology and the development of male characteristics.[1] Understanding the intricacies of mestanolone's interaction with the AR and its subsequent biological effects is crucial for both therapeutic applications and for comprehending its misuse in performance enhancement.

Androgen Receptor Binding and Activation

The biological effects of mestanolone are initiated by its binding to the androgen receptor. The affinity of this binding is a key determinant of its potency.

Quantitative Binding Affinity

While a precise dissociation constant (Ki) or half-maximal inhibitory concentration (IC50) for mestanolone is not consistently reported across publicly available literature, its relative binding affinity (RBA) for the androgen receptor has been characterized.

| Compound | Relative Binding Affinity (%) for Androgen Receptor |

| Dihydrotestosterone (DHT) | 100 |

| Mestanolone | 100-125 |

| Testosterone | 50-75 |

Table 1: Relative binding affinity of mestanolone and other androgens for the androgen receptor. Data is presented relative to Dihydrotestosterone (DHT).[2]

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound, such as mestanolone, to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the IC50 and relative binding affinity of a test compound for the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[³H]-Mibolerone or [³H]-Dihydrotestosterone (radioligand)

-

Test compound (e.g., Mestanolone)

-

Assay Buffer (e.g., Tris-EDTA buffer)

-

Hydroxyapatite slurry

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare assay buffer, radioligand solution at a concentration near its Kd, and a range of concentrations for the test compound and a known unlabeled androgen (for non-specific binding).[3]

-

Assay Setup: In a 96-well plate, set up wells for total binding (radioligand + AR), non-specific binding (radioligand + AR + excess unlabeled androgen), and competitive binding (radioligand + AR + varying concentrations of the test compound).[3]

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[3]

-

Separation of Bound and Unbound Ligand: Add ice-cold hydroxyapatite slurry to each well to bind the AR-ligand complexes. Pellet the hydroxyapatite by centrifugation and wash to remove unbound radioligand.[3]

-

Detection: Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.[3]

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value.[3]

Experimental Workflow: Androgen Receptor Competitive Binding Assay

Downstream Signaling Pathway

Upon binding to mestanolone, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. This complex then binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes.

Canonical Androgen Receptor Signaling Pathway

Regulation of Gene Expression

-

Prostate growth and function: Prostate-specific antigen (PSA) is a well-known androgen-regulated gene.[4]

-

Muscle development and maintenance: Genes involved in protein synthesis and muscle hypertrophy.

-

Male secondary sexual characteristics: Genes responsible for hair growth patterns, deepening of the voice, and sebaceous gland activity.

Experimental Protocol: Androgen Receptor Transcriptional Activation Assay

This assay is used to determine if a compound can activate the androgen receptor and induce the transcription of a reporter gene.

Objective: To measure the ability of a test compound to induce AR-mediated gene transcription.

Materials:

-

A suitable cell line (e.g., human prostate cancer cells like 22Rv1) stably transfected with an AR expression vector and a reporter vector containing an ARE-driven reporter gene (e.g., luciferase).[5]

-

Test compound (e.g., Mestanolone)

-

Cell culture medium and reagents

-

Lysis buffer

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Cell Culture and Seeding: Culture the cells in appropriate medium and seed them into 96-well plates.[6]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24 hours.[6]

-

Cell Lysis: Lyse the cells to release the cellular components, including the expressed reporter protein.

-

Luciferase Assay: Add the luciferase substrate to the cell lysate.

-

Detection: Measure the luminescence produced using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and plot the activity against the log of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Experimental Workflow: AR Transcriptional Activation Assay

Anabolic and Androgenic Activity

The physiological effects of mestanolone are categorized as either anabolic (muscle-building) or androgenic (masculinizing). The ratio of these activities is a critical parameter for assessing the therapeutic potential and side-effect profile of an AAS.

Quantitative Anabolic to Androgenic Ratio

The anabolic and androgenic properties of mestanolone have been quantified using the Hershberger assay in rats. This assay measures the increase in weight of the levator ani muscle (anabolic effect) and the ventral prostate (androgenic effect) in castrated rats.

| Steroid | Relative Anabolic Activity | Relative Androgenic Activity | Anabolic:Androgenic Ratio |

| 7α:17α-dimethyltestosterone | 4.2 | 1.3 | 3.2 |

| Oxymesterone | 1.8 | 0.36 | 5.0 |

| Mestanolone | 0.8 | 1.0 | 0.8 |

| Fluoxymesterone | 3.8 | 1.4 | 2.7 |

Table 2: Ratio of anabolic to androgenic activity of mestanolone and other steroids.[7]

Experimental Protocol: Hershberger Bioassay

This in vivo assay is the standard method for assessing the androgenic and anabolic activity of a substance.

Objective: To determine the anabolic and androgenic potential of a test compound by measuring its effect on the weights of androgen-dependent tissues in castrated male rats.

Animals: Immature, castrated male rats.

Procedure:

-

Animal Preparation: Castrate male rats at a specific age (e.g., peripubertal).[8]

-

Dosing: Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., testosterone propionate).[8]

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[8]

-

Tissue Weighing: Record the fresh weight of each tissue.

-

Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group using appropriate statistical analysis. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles is indicative of androgenic activity.

Experimental Workflow: Hershberger Bioassay

Metabolism of Mestanolone

Mestanolone is metabolized in the liver, and its metabolites are primarily excreted in the urine. The C17α-methyl group makes it orally bioavailable by hindering hepatic breakdown.

Metabolic Pathways

The metabolism of mestanolone involves several enzymatic reactions, primarily reductions and hydroxylations. While the specific cytochrome P450 (CYP) enzymes responsible for mestanolone metabolism are not fully elucidated, it is known that CYP enzymes in the CYP1, CYP2, and CYP3 families are generally involved in the metabolism of steroids.[9]

Proposed Metabolic Pathway of Mestanolone

Conclusion

Mestanolone exerts its potent androgenic effects through high-affinity binding to and activation of the androgen receptor. This leads to the modulation of gene expression, resulting in a range of physiological responses. While its anabolic effects are less pronounced, its strong androgenic activity has led to its use and misuse. A thorough understanding of its mechanism of action, as detailed in this guide, is essential for the scientific and medical communities to assess its therapeutic potential and to develop strategies to counteract its adverse effects. Further research is warranted to fully elucidate the specific downstream gene targets and the precise enzymatic pathways involved in its metabolism.

References

- 1. Mestanolone - Wikipedia [en.wikipedia.org]

- 2. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Cell- and gene-specific regulation of primary target genes by the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. oecd.org [oecd.org]

- 9. Steroid regulation of drug-metabolizing cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Mestanolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mestanolone, a synthetic anabolic-androgenic steroid (AAS), is a 17α-methylated derivative of dihydrotestosterone (DHT). This document provides a comprehensive technical overview of its synthesis pathways, detailed chemical properties, and mechanism of action. Experimental protocols for its synthesis from key starting materials, 4-androstenedione and dehydroepiandrosterone (DHEA), are presented. Furthermore, its interaction with the androgen receptor signaling pathway is elucidated through a detailed diagram. This guide is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties of Mestanolone

Mestanolone, with the systematic IUPAC name (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one, is a white, crystalline solid.[1] It is practically insoluble in water but soluble in organic solvents such as acetone, ethanol, ether, and ethyl acetate.[1] As a 17α-alkylated steroid, it is orally bioavailable but also associated with potential hepatotoxicity.[2] Being a 5α-reduced compound, mestanolone cannot be aromatized into estrogens, thus eliminating estrogen-related side effects.[2]

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₂ | [2][3] |

| Molecular Weight | 304.47 g/mol | [2][3] |

| CAS Number | 521-11-9 | [3] |

| Melting Point | 192-193 °C | [1] |

| Appearance | White Solid | [1] |

| Solubility | Insoluble in water; Soluble in acetone, alcohol, ether, ethyl acetate. | [1] |

| LogP (calculated) | 3.8 | [3] |

| pKa (predicted) | 14.19 (most acidic) | N/A |

Synthesis Pathways

Mestanolone can be synthesized from two primary starting materials: 4-androstenedione (4-AD) or dehydroepiandrosterone (DHEA). The synthesis from 4-AD is a more direct route, while the pathway from DHEA involves an initial conversion to 4-AD.

Synthesis from 4-Androstenedione

The synthesis of mestanolone from 4-androstenedione proceeds through a four-step sequence:

-

Protection of the 3-keto group as an enol ether: The 3-keto group of 4-androstenedione is selectively protected as a more stable enol ether to prevent its reaction in the subsequent Grignard step.

-

Grignard reaction at the 17-keto group: A Grignard reagent, specifically methylmagnesium bromide, is used to introduce a methyl group at the C17 position, forming a tertiary alcohol.

-

Catalytic hydrogenation: The double bonds in the A and B rings of the steroid nucleus are reduced.

-

Acid-catalyzed hydrolysis: The enol ether protecting group is removed to restore the 3-keto functionality, yielding mestanolone.

References

An In-depth Technical Guide to the Discovery and History of Mestanolone in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mestanolone, a synthetic androgen and anabolic steroid (AAS), has a rich and complex history since its initial synthesis in 1935. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and scientific evaluation of Mestanolone (17α-methyl-5α-androstan-17β-ol-3-one). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, biological activities, and historical context. This guide includes a summary of quantitative data, detailed experimental protocols from seminal studies, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this compound.

Introduction

Mestanolone, also known as methylandrostanolone, is a 17α-alkylated derivative of dihydrotestosterone (DHT).[1] Its discovery in 1935 by Ruzicka and his colleagues was a significant milestone in the burgeoning field of steroid chemistry, occurring shortly after the landmark synthesis of testosterone.[2][3] Initially investigated for its potential therapeutic applications, Mestanolone was later introduced for medical use in the 1950s for treating male hypogonadism.[4][5] However, its strong androgenic and relatively weak anabolic properties, coupled with its infamous use in the state-sponsored doping program of the German Democratic Republic (East Germany), have shaped its scientific and public perception.[4][6] This guide delves into the core scientific aspects of Mestanolone's history, providing detailed technical information for the scientific community.

Discovery and Synthesis

Initial Synthesis (Ruzicka et al., 1935)

Mestanolone was first synthesized in 1935 by Leopold Ruzicka and his team, a pioneering achievement in steroid chemistry.[3] The synthesis was part of a broader effort to create orally active androgens, a significant challenge at the time as testosterone is largely inactivated by the liver when taken orally. The key innovation was the introduction of a methyl group at the C17α position, which sterically hinders hepatic metabolism, thereby enhancing oral bioavailability.[4]

Experimental Protocol: Synthesis of Mestanolone (adapted from Ruzicka et al., 1935)

-

Starting Material: The synthesis likely commenced with a readily available steroid precursor such as dehydroepiandrosterone (DHEA) or androsterone.

-

Grignard Reaction: To introduce the 17α-methyl group, a Grignard reaction would be employed. This would involve reacting the 17-keto group of the steroid precursor with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide).

-

Oxidation: The hydroxyl group at the 3-position would then be oxidized to a ketone to yield the final 3-oxo structure of Mestanolone. Common oxidizing agents of that era included chromic acid.

-

Purification: The final product would be purified through recrystallization to obtain crystalline Mestanolone.

A more detailed, modern synthesis protocol is provided in the appendix.

Chemical Structure and Properties

Mestanolone is chemically designated as 17α-methyl-5α-androstan-17β-ol-3-one. Its structure is that of dihydrotestosterone with a methyl group added at the 17α position.[4] This modification is crucial for its oral activity but also contributes to its potential for hepatotoxicity, a common characteristic of 17α-alkylated AAS.[4]

Table 1: Chemical and Physical Properties of Mestanolone

| Property | Value |

| Chemical Formula | C₂₀H₃₂O₂ |

| Molar Mass | 304.47 g/mol |

| CAS Number | 521-11-9 |

| Appearance | White crystalline powder |

| Melting Point | 192-193 °C |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone |

Mechanism of Action and Signaling Pathway

Mestanolone exerts its biological effects primarily by acting as a potent agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily.[4][5]

Androgen Receptor Signaling Pathway

The binding of Mestanolone to the AR initiates a cascade of molecular events that ultimately leads to changes in gene expression in target tissues.

-

Ligand Binding and Receptor Activation: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Mestanolone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR. This binding induces a conformational change in the receptor, leading to the dissociation of HSPs.

-

Dimerization and Nuclear Translocation: The activated AR-ligand complex then forms a homodimer with another activated AR molecule. This dimer translocates from the cytoplasm into the nucleus.

-

DNA Binding and Gene Transcription: Within the nucleus, the AR homodimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of androgen-responsive genes.

-

Recruitment of Co-regulators: The DNA-bound AR dimer recruits a complex of co-activator or co-repressor proteins, which modulate the rate of transcription of target genes. This results in either an increase or decrease in the synthesis of specific proteins, leading to the physiological effects of the androgen.

Androgen Receptor Signaling Pathway for Mestanolone.

Pharmacodynamics and Pharmacokinetics

Anabolic and Androgenic Activity

Mestanolone is characterized by its strong androgenic effects and comparatively weak anabolic properties.[4] The anabolic-to-androgenic ratio is a critical parameter for evaluating the therapeutic potential and side-effect profile of AAS.

Experimental Protocol: The Hershberger Assay

The anabolic and androgenic activities of steroids are classically determined using the Hershberger assay in castrated male rats.[7]

-

Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

-

Treatment: After a post-castration recovery period, the animals are treated with the test compound (Mestanolone) or a reference androgen (e.g., testosterone propionate) for a set period, typically 7-10 days.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed.

-

Anabolic activity is assessed by the weight increase of the levator ani muscle.

-

Androgenic activity is determined by the weight increase of the seminal vesicles and ventral prostate.

-

-

Data Analysis: The dose-response relationship for each tissue is analyzed, and the anabolic and androgenic potencies are calculated relative to the reference standard.

Table 2: Anabolic and Androgenic Activity of Mestanolone (Data from Arnold et al., 1963) [8]

| Compound | Anabolic Activity (Relative to Methyltestosterone) | Androgenic Activity (Relative to Methyltestosterone) | Anabolic-to-Androgenic Ratio |

| Mestanolone | 0.8 | 1.0 | 0.8 |

| 7α:17α-Dimethyltestosterone | 4.2 | 1.3 | 3.2 |

| Oxymesterone | 1.8 | 0.36 | 5.0 |

| Fluoxymesterone | 3.8 | 1.4 | 2.7 |

Note: The data from Arnold et al. (1963) used nitrogen retention as a measure of anabolic activity and the weight of the ventral prostate for androgenic activity.[8]

Pharmacokinetics

The 17α-methyl group of Mestanolone is the key structural feature that confers oral bioavailability by protecting the molecule from rapid first-pass metabolism in the liver.[4]

-

Absorption: Mestanolone is well-absorbed from the gastrointestinal tract.

-

Distribution: Like other androgens, it is distributed throughout the body and binds to androgen receptors in various tissues.

-

Metabolism: While the 17α-methyl group slows hepatic breakdown, Mestanolone is still metabolized in the liver. Urinary metabolites of Mestanolone have been identified, which is relevant for doping control.[9][10]

-

Excretion: The metabolites of Mestanolone are primarily excreted in the urine.[4]

Historical Context and Non-Medical Use

Medical Applications

Mestanolone was introduced for medical use in the 1950s under brand names such as Androstalone and Ermalone for the treatment of androgen deficiency in males (hypogonadism).[4][5] However, its use has largely been discontinued in most countries, with Japan being a notable exception.[4]

Use in the German Democratic Republic (GDR) Doping Program

Mestanolone, known internally as STS 646, was one of the key anabolic steroids used in the extensive state-sponsored doping program of the German Democratic Republic (East Germany) from the 1960s to the 1980s.[6][11] It was administered to athletes across various sports to enhance performance. The focus of its use was not just on its anabolic effects but also on its potent androgenic properties, which were believed to increase aggression, competitiveness, and the capacity for high-intensity training.[4] The GDR's program was highly systematic, with detailed records kept on dosages and their effects on athletes, often without their full knowledge or consent.[11]

Conclusion

Mestanolone holds a significant place in the history of steroid chemistry and pharmacology. Its discovery as an early orally active androgen derivative of DHT was a notable scientific achievement. However, its clinical utility has been limited by its strong androgenic effects and potential for hepatotoxicity. The scientific understanding of its mechanism of action through the androgen receptor has contributed to the broader knowledge of steroid hormone signaling. The historical context of its use in the East German doping program serves as a stark reminder of the ethical considerations in sports and medicine. For researchers and drug development professionals, the study of Mestanolone provides valuable insights into the structure-activity relationships of anabolic-androgenic steroids and the complexities of their biological effects.

Appendix: Modern Synthesis Workflow

A representative modern synthetic workflow for Mestanolone.

References

- 1. Mestanolone DDR steroid substanz 646 | JuicedMuscle.com [juicedmuscle.com]

- 2. ENDOCRINE HISTORY: The history of discovery, synthesis and development of testosterone for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Mestanolone - Wikipedia [en.wikipedia.org]

- 5. Mestanolone: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 6. t-nation.com [t-nation.com]

- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. Identification and quantification of metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. gymnastics-history.com [gymnastics-history.com]

Mestanolone as a 17α-methylated derivative of dihydrotestosterone (DHT)

An In-depth Review of the 17α-Methylated Derivative of Dihydrotestosterone

Abstract

Mestanolone (17α-methyl-dihydrotestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). Characterized by its potent androgenic effects and comparatively weaker anabolic properties, Mestanolone has been a subject of interest in both clinical and research settings. This technical guide provides a comprehensive overview of Mestanolone, tailored for researchers, scientists, and drug development professionals. It delves into its chemical properties, mechanism of action, pharmacological profile, metabolism, and analytical detection methods. The guide includes detailed experimental protocols for key assays, quantitative data on its biological activity, and visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of this compound.

Introduction

Mestanolone, also known as methylandrostanolone, is a 17α-methylated derivative of dihydrotestosterone (DHT), a potent endogenous androgen. The addition of a methyl group at the C17α position protects the steroid from first-pass metabolism in the liver, rendering it orally bioavailable.[1][2] Historically, it was developed for the treatment of male hypogonadism, but its use in medicine has largely been discontinued.[1] It remains a compound of interest in the fields of endocrinology, toxicology, and anti-doping science due to its potent androgenic activity.[2]

Chemical and Physical Properties

Mestanolone is a synthetic androstane steroid.[1] Its chemical structure is closely related to DHT, with the only difference being the presence of a methyl group at the 17α position.[1]

| Property | Value |

| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

| Synonyms | Methylandrostanolone, 17α-Methyl-DHT, 17α-Methyl-5α-androstan-17β-ol-3-one |

| CAS Number | 521-11-9 |

| Molecular Formula | C₂₀H₃₂O₂ |

| Molar Mass | 304.47 g/mol |

| Melting Point | 192-193 °C |

| Solubility | Insoluble in water; Soluble in acetone, alcohol, ether, ethyl acetate |

Pharmacology

Mechanism of Action

Mestanolone exerts its effects primarily by acting as a potent agonist of the androgen receptor (AR).[1][2] As a derivative of DHT, it does not undergo aromatization to estrogens, and therefore, estrogenic side effects are not associated with its use.[3]

The binding of Mestanolone to the AR in the cytoplasm triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological and pharmacological effects of the androgen.[4][5]

Pharmacodynamics

Mestanolone is characterized by strong androgenic activity and relatively weak anabolic effects.[1] This is partly due to its inactivation in skeletal muscle by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[3]

Quantitative Data

Anabolic and Androgenic Activity

A study by Arnold et al. (1963) investigated the anabolic and androgenic activities of several steroids in rats. The anabolic activity was assessed by measuring nitrogen retention, while androgenic activity was determined by the increase in the weight of the ventral prostate. The ratio of these activities provides a measure of the dissociation between the desired anabolic effects and the often-undesirable androgenic effects.

| Compound | Relative Anabolic Activity | Relative Androgenic Activity | Anabolic:Androgenic Ratio |

| Mestanolone | 0.8 | 1.0 | 0.8 |

| 7α:17α-dimethyltestosterone | 4.2 | 1.3 | 3.2 |

| Oxymesterone | 1.8 | 0.36 | 5.0 |

| Fluoxymesterone | 3.8 | 1.4 | 2.7 |

| Data from Arnold et al. (1963)[6] |

Androgen Receptor Binding Affinity

Reporter Gene Assay Potency

Similarly, specific EC₅₀ values for Mestanolone from androgen receptor transcriptional activation reporter gene assays are not widely reported. The potency in such assays would be expected to correlate with its binding affinity and androgenic potential. For reference, DHT typically exhibits an EC₅₀ in the sub-nanomolar to low nanomolar range in AR reporter gene assays.[8]

Metabolism

Mestanolone, like other 17α-methylated anabolic steroids, undergoes extensive metabolism in the liver. The primary metabolic pathways involve Phase I reactions (hydroxylation and reduction) and Phase II reactions (conjugation with glucuronic acid or sulfate).[9][10]

Common metabolites of Mestanolone are also found after the administration of other 17α-methylated steroids like methyltestosterone. These include:

-

17α-methyl-5α-androstan-3β,17β-diol

-

17α-hydroxymethyl-5α-androstan-3β,17β-diol

-

17α-methyl-5α-androstan-3β,16β,17β-triol

The detection of these metabolites is crucial for anti-doping control.

Analytical Detection Methods

The detection of Mestanolone and its metabolites in biological samples, primarily urine, is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the detection of anabolic steroids. Prior to analysis, the steroids and their metabolites are typically extracted from the urine, subjected to enzymatic hydrolysis to cleave glucuronide and sulfate conjugates, and then derivatized to increase their volatility and improve their chromatographic properties. Trimethylsilyl (TMS) derivatives are commonly prepared. The mass spectra of the TMS derivatives of Mestanolone and its metabolites exhibit characteristic fragmentation patterns that allow for their identification.[5][11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become an increasingly important tool for the analysis of anabolic steroids. It offers the advantage of directly analyzing conjugated metabolites without the need for hydrolysis and derivatization. This can simplify sample preparation and potentially increase the window of detection. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8][13][14][15][16]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol describes a method to determine the ability of a test compound, such as Mestanolone, to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

-

Rat ventral prostate tissue

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

Unlabeled R1881 (for standard curve)

-

Test compound (Mestanolone)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare cytosol containing the androgen receptor from rat ventral prostate tissue.

-

In assay tubes, add a fixed concentration of [³H]-R1881.

-

For the standard curve, add increasing concentrations of unlabeled R1881.

-

For the test compound, add increasing concentrations of Mestanolone.

-

Add the cytosol preparation to each tube.

-

Incubate to allow binding to reach equilibrium.

-

Separate the bound from the unbound radioligand (e.g., using hydroxylapatite or charcoal-dextran).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.

Androgen Receptor Transcriptional Activation Reporter Gene Assay

This assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293, PC3)

-

Expression vector for the human androgen receptor

-

Reporter vector containing an ARE-driven reporter gene (e.g., luciferase, β-galactosidase)

-

Transfection reagent

-

Cell culture medium

-

Test compound (Mestanolone)

-

Lysis buffer

-

Substrate for the reporter enzyme

-

Luminometer or spectrophotometer

Procedure:

-

Co-transfect the cells with the androgen receptor expression vector and the ARE-reporter vector.

-

Plate the transfected cells in a multi-well plate and allow them to attach.

-

Treat the cells with various concentrations of Mestanolone.

-

Incubate for a sufficient time to allow for gene expression.

-

Lyse the cells.

-

Measure the activity of the reporter enzyme in the cell lysates.

-

Plot the reporter activity against the log concentration of Mestanolone to determine the EC₅₀ value.

In Vivo Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the androgenic and anabolic properties of a substance in castrated male rats.

Animals:

-

Peripubertal castrated male rats

Procedure:

-

Administer the test substance (Mestanolone) daily for a set period (e.g., 10 days) via oral gavage or subcutaneous injection.

-

Include a vehicle control group and a positive control group (e.g., treated with testosterone propionate).

-

At the end of the treatment period, euthanize the animals.

-

Dissect and weigh specific androgen-responsive tissues:

-

Androgenic tissues: Ventral prostate, seminal vesicles.

-

Anabolic tissue: Levator ani muscle.

-

-

Compare the tissue weights of the treated groups to the control group to assess the androgenic and anabolic effects.

Conclusion

Mestanolone is a potent, orally active synthetic androgen with a well-defined mechanism of action through the androgen receptor. Its strong androgenic and weak anabolic properties have been characterized in preclinical studies. While its clinical use has diminished, it remains a relevant compound for research in endocrinology and for the development of analytical methods in anti-doping science. This technical guide provides a foundational understanding of Mestanolone, offering detailed protocols and data to support further investigation by the scientific community.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mestanolone - Wikipedia [en.wikipedia.org]

- 4. Mestanolone: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. researchgate.net [researchgate.net]

- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 12. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and quantification of metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. waters.com [waters.com]

An In-depth Technical Guide on the Androgen Receptor Binding Affinity of Mestanolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the androgen receptor (AR) binding affinity of Mestanolone (17α-methylandrostan-17β-ol-3-one), a synthetic anabolic-androgenic steroid (AAS). This document delves into the quantitative binding data, detailed experimental protocols for its determination, and the fundamental signaling pathways involved.

Quantitative Androgen Receptor Binding Affinity of Mestanolone

One source indicates that Mestanolone possesses a high relative binding affinity for the androgen receptor, estimated to be 100-125% of that of dihydrotestosterone (DHT). The same source reports its affinity for sex hormone-binding globulin (SHBG) to be approximately 84% of DHT's affinity. It is crucial to note that this information is not from a peer-reviewed scientific publication and should be interpreted with caution.

For comparative context, the relative binding affinities of various other anabolic-androgenic steroids to the rat prostate androgen receptor have been scientifically established. These studies utilize a competitive binding assay with a radiolabeled synthetic androgen, [3H]methyltrienolone (R1881), as the tracer. The RBA is calculated based on the concentration of the test compound required to displace 50% of the radioligand compared to a reference androgen.

Table 1: Relative Binding Affinity of Select Androgenic Steroids to the Rat Prostate Androgen Receptor

| Compound | Relative Binding Affinity (%)* |

| Methyltrienolone (R1881) | 100 |

| Dihydrotestosterone (DHT) | 50 |

| Testosterone | 20 |

| Nandrolone | 50 |

| Mesterolone | 25 |

*Data presented is a synthesis from established literature and is intended for comparative purposes. The RBA values are typically determined relative to a high-affinity synthetic androgen like methyltrienolone (R1881).

Experimental Protocols for Determining Androgen Receptor Binding Affinity

The determination of a compound's binding affinity for the androgen receptor is typically achieved through a competitive radioligand binding assay. This in vitro method quantifies the ability of a test compound (in this case, Mestanolone) to compete with a radiolabeled ligand for binding to the AR.

Principle of the Competitive Radioligand Binding Assay

The assay relies on the principle of competitive inhibition. A fixed concentration of a high-affinity radiolabeled androgen (e.g., [3H]-methyltrienolone or [3H]-DHT) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR). In the presence of an unlabeled competing ligand (the test compound), the binding of the radioligand to the receptor will be inhibited in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptor at various concentrations of the test compound, an inhibition curve can be generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Detailed Methodology

The following is a generalized protocol for a competitive radioligand binding assay for the androgen receptor, based on established methodologies.

Materials and Reagents:

-

Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone (DHT)

-

Androgen Receptor Source: Cytosol prepared from the ventral prostates of castrated male rats, or purified recombinant human androgen receptor.

-

Test Compound: Mestanolone

-

Reference Compound: Dihydrotestosterone (DHT) or unlabeled Methyltrienolone (R1881)

-

Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (DTT), and sodium molybdate.

-

Separation Medium: Dextran-coated charcoal or hydroxylapatite slurry.

-

Scintillation Cocktail: A solution used for detecting radioactive decay.

-

Instrumentation: Scintillation counter, refrigerated centrifuge, pipettes.

Procedure:

-

Preparation of Androgen Receptor: Ventral prostates are dissected from castrated male rats, homogenized in ice-cold assay buffer, and centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.

-

Assay Setup: The assay is typically performed in microcentrifuge tubes or a 96-well plate format. Each tube or well contains:

-

A fixed concentration of the radioligand.

-

Varying concentrations of the test compound (Mestanolone) or the unlabeled reference compound.

-

A fixed amount of the androgen receptor preparation.

-

-

Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by:

-

Dextran-Coated Charcoal: The mixture is incubated with a charcoal suspension. The charcoal adsorbs the free radioligand, and a subsequent centrifugation step pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.

-

Hydroxylapatite (HAP) Assay: A slurry of HAP is added, which binds the receptor-ligand complex. The mixture is centrifuged, and the supernatant containing the free radioligand is removed.

-

-

Quantification of Radioactivity: The amount of radioactivity in the supernatant (charcoal method) or the pellet (HAP method) is measured using a liquid scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competitor.

-

Non-specific Binding: Radioactivity in the presence of a saturating concentration of the unlabeled reference compound.

-

Specific Binding: The difference between total binding and non-specific binding.

-

The percentage of specific binding is plotted against the logarithm of the competitor concentration to generate a sigmoidal inhibition curve.

-

The IC50 value is determined from this curve.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Key Pathways and Workflows

Androgen Receptor Signaling Pathway

The biological effects of Mestanolone are mediated through its interaction with the androgen receptor, which functions as a ligand-activated transcription factor. The canonical signaling pathway is depicted below.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Mestanolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of Mestanolone, a synthetic androgenic-anabolic steroid (AAS). The document details their biological activities, the underlying signaling pathways, and the experimental protocols for their synthesis and evaluation.

Introduction to Mestanolone

Mestanolone, also known as methylandrostanolone, is a 17α-alkylated derivative of dihydrotestosterone (DHT).[1] Chemically, it is 17α-methyl-5α-androstan-17β-ol-3-one. The addition of a methyl group at the C17α position enhances its oral bioavailability by sterically hindering hepatic metabolism.[2] Mestanolone itself exhibits strong androgenic effects but relatively weak anabolic properties.[1] This characteristic has driven research into structural modifications to alter this activity profile, leading to the development of a wide range of analogs and derivatives with diverse pharmacological properties.

Structural Analogs and Derivatives of Mestanolone

The core structure of Mestanolone, a 17α-methylated androstane, has been modified in numerous ways to explore the structure-activity relationships (SAR) of this class of steroids. Key modifications include alterations to the steroid's A-ring, substitutions at various positions, and changes to the 17α-alkyl group. These modifications significantly influence the anabolic-to-androgenic ratio, receptor binding affinity, and overall pharmacological profile of the resulting compounds.

Notable Structural Analogs and Derivatives:

-

Oxandrolone: This derivative features the replacement of the C2 carbon in the A-ring with an oxygen atom. This modification is known to decrease hepatotoxicity while maintaining a favorable anabolic-to-androgenic ratio.[2]

-

Stanozolol: Characterized by the fusion of a pyrazole ring to the A-ring of the steroid nucleus, Stanozolol is a potent anabolic agent.[1]

-

Oxymetholone: This analog is distinguished by the presence of a 2-hydroxymethylene group.[1]

-

Mesterolone: A close structural relative, Mesterolone is the 1α-methyl derivative of DHT and is not 17α-alkylated, making it less orally bioavailable but also less hepatotoxic.

Biological Activity and Quantitative Data

The biological activity of Mestanolone and its derivatives is primarily mediated through their interaction with the androgen receptor (AR). The affinity for the AR, along with the subsequent downstream signaling events, dictates the androgenic and anabolic potency of these compounds. The anabolic-to-androgenic ratio is a critical parameter used to evaluate the therapeutic potential of these steroids, with a higher ratio indicating a more desirable profile for anabolic applications.

| Compound | Chemical Name | Anabolic:Androgenic Ratio | Relative Binding Affinity (RBA) for Androgen Receptor | Reference |

| Testosterone | 17β-hydroxyandrost-4-en-3-one | 1:1 | 100 | [3] |

| Mestanolone | 17α-methyl-5α-androstan-17β-ol-3-one | Weak Anabolic | High | [1] |

| Oxandrolone | 17β-hydroxy-17α-methyl-2-oxa-5α-androstan-3-one | 10:1 | Moderate | [3] |

| Stanozolol | 17α-methyl-5α-androstano[3,2-c]pyrazol-17β-ol | 30:1 | Low | [3] |

| Nandrolone | 17β-hydroxyestr-4-en-3-one | 10:1 | High | [3] |

Note: Anabolic:Androgenic ratios and RBAs are often determined using different experimental models and reference standards, which can lead to variations in reported values. The data presented here is for comparative purposes.

Signaling Pathways

The primary mechanism of action for Mestanolone and its analogs is the activation of the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes responsible for the anabolic and androgenic effects.

Experimental Protocols

Synthesis of Mestanolone Derivatives

The synthesis of Mestanolone derivatives often starts from a common precursor, such as dehydroepiandrosterone (DHEA) or androstenedione. The following is a generalized workflow for the synthesis of a 17α-alkylated androstane derivative.

Detailed Protocol for the Synthesis of Stanozolol from Mestanolone:

A detailed protocol for the synthesis of Stanozolol from Mestanolone has been described. The process involves the reaction of Mestanolone with ethyl formate in the presence of a base to form the 2-hydroxymethylene intermediate, which is then reacted with hydrazine to form the pyrazole ring.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the androgen receptor.

Materials:

-

Purified androgen receptor protein

-

Radiolabeled androgen (e.g., [³H]-mibolerone)

-

Test compounds (Mestanolone analogs/derivatives)

-

Assay buffer

-

Scintillation fluid

-

Microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and a reference standard (e.g., unlabeled mibolerone).

-

In a microplate, combine the purified androgen receptor, the radiolabeled androgen, and either the test compound, reference standard, or vehicle control.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as filtration or charcoal adsorption.

-

Add scintillation fluid to the wells containing the bound radioligand.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Determine the relative binding affinity (RBA) by comparing the IC50 of the test compound to that of the reference standard.

Hershberger Bioassay for Androgenic and Anabolic Activity

The Hershberger bioassay is an in vivo method used to assess the androgenic and anabolic activity of a substance.

Animals:

-

Immature, castrated male rats

Procedure:

-

Acclimate the castrated rats for a set period.

-

Administer the test compound daily for a specified duration (typically 7-10 days) via oral gavage or subcutaneous injection.

-

Include a vehicle control group and a positive control group (e.g., treated with testosterone propionate).

-

At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-responsive tissues:

-

Androgenic activity: Ventral prostate, seminal vesicles, glans penis.

-

Anabolic activity: Levator ani muscle.

-

-

Compare the organ weights of the treated groups to the control group to determine the androgenic and anabolic effects of the test compound.

Conclusion

The structural framework of Mestanolone provides a versatile platform for the development of novel androgenic and anabolic agents. By systematically modifying the steroid nucleus, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the discovery of derivatives with improved therapeutic indices. The experimental protocols detailed in this guide provide a foundation for the synthesis and evaluation of new Mestanolone analogs, facilitating further research in this important area of medicinal chemistry and drug development. A thorough understanding of the structure-activity relationships and the underlying signaling pathways is essential for the rational design of next-generation androgen receptor modulators with enhanced efficacy and safety profiles.

References

Mestanolone: A Technical Analysis of its Potent Androgenicity and Attenuated Anabolic Action

Abstract

Mestanolone (17α-methyl-dihydrotestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] Despite its structural similarity to the potent androgen DHT and its effective binding to the androgen receptor, Mestanolone is characterized by strong androgenic effects coupled with surprisingly weak anabolic activity.[1][3][4] This technical guide provides an in-depth examination of the pharmacodynamics, metabolic fate, and experimental evaluation of Mestanolone, elucidating the molecular basis for its dissociated anabolic-androgenic profile. Quantitative data from key studies are presented, and the standard experimental protocols for assessing its activity are detailed.

Introduction

First synthesized in 1935, Mestanolone is a 17α-alkylated derivative of dihydrotestosterone, a modification that confers oral bioavailability by inhibiting first-pass hepatic metabolism.[1][3][4] It is an agonist of the androgen receptor (AR), the biological target of endogenous androgens like testosterone and DHT.[1][3][4][5] While initially investigated for its muscle-building potential, subsequent research revealed that its primary effects are androgenic, making it a poor agent for promoting significant muscle growth (anabolism).[1][3][4] This document explores the mechanisms underlying this phenomenon, which is of significant interest in the fields of endocrinology and steroid chemistry.

Pharmacodynamics and Mechanism of Action

Mestanolone exerts its effects by binding to and activating the androgen receptor.[5] This action is similar to other androgens and initiates a cascade of events leading to changes in gene expression.

2.1. Androgen Receptor Signaling The primary mechanism of action for Mestanolone involves its function as an androgen receptor agonist.[1][4][5] The steroid diffuses into the target cell and binds to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. Within the nucleus, the Mestanolone-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs), modulating the transcription of target genes. This process ultimately results in the physiological effects associated with androgens, such as the development and maintenance of male secondary sexual characteristics.

Caption: Androgen Receptor (AR) Signaling Pathway for Mestanolone.

2.2. The Role of 3α-Hydroxysteroid Dehydrogenase (3α-HSD) The defining characteristic of Mestanolone—its weak anabolic effect in skeletal muscle—is primarily due to its rapid metabolism in this tissue. Skeletal muscle expresses high levels of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[1][3][4] This enzyme rapidly converts Mestanolone into inactive or weakly active metabolites, preventing sustained AR activation required for significant anabolic effects.[1][4] This is the same mechanism that limits the anabolic activity of DHT. In contrast, tissues like the prostate have lower 3α-HSD activity, allowing the potent androgen to exert its effects.

Caption: Metabolic Inactivation Pathway of Mestanolone in Muscle Tissue.

2.3. Other Pharmacodynamic Properties

-

Non-Aromatizable: As a derivative of DHT, Mestanolone is 5α-reduced and cannot be converted to estrogen by the aromatase enzyme. Therefore, it does not produce estrogenic side effects such as gynecomastia or water retention.[1][3][4]

-

No Progestogenic Activity: Mestanolone does not act as an agonist for the progesterone receptor.[1][3][6]

-

Hepatotoxicity: Like other 17α-alkylated steroids, Mestanolone is known to be hepatotoxic and can cause liver damage with prolonged use.[1][3][4]

Quantitative Data

The dissociation between anabolic and androgenic effects can be quantified through in vivo assays and in vitro receptor binding studies.

Table 1: Anabolic and Androgenic Activity of Mestanolone

| Compound | Anabolic Activity Ratio | Androgenic Activity Ratio | Anabolic:Androgenic Ratio | Reference |

| Mestanolone | 0.8 | 1.0 | 0.8 | [Arnold et al., 1963][7] |

| Reference: Methyltestosterone | 1.0 | 1.0 | 1.0 | [Arnold et al., 1963][7] |

Note: Ratios are based on nitrogen retention (anabolic) and ventral prostate weight (androgenic) assays in rats, relative to methyltestosterone.

Table 2: Receptor and Protein Binding Affinities

| Compound | Androgen Receptor (AR) RBA (%) | Sex Hormone-Binding Globulin (SHBG) RBA (%) | Reference |

| Mestanolone | 100-125 | 84 | [Saartok et al., 1984; Wikipedia data][8] |

| Reference: Dihydrotestosterone (DHT) | 60-120 | 100 | [Saartok et al., 1984; Wikipedia data][8] |

Note: RBA stands for Relative Binding Affinity. The AR RBA is relative to methyltrienolone (MT), and SHBG RBA is relative to DHT.

Experimental Protocols

The assessment of anabolic and androgenic properties of steroids like Mestanolone relies on standardized, validated bioassays.

4.1. The Hershberger Bioassay (In Vivo) The Hershberger bioassay is the gold-standard in vivo method for assessing and comparing the androgenic and anabolic activities of a substance.[9][10][11][12][13]

-

Principle: The assay uses immature, castrated male rats to eliminate the influence of endogenous androgens. The weight changes of specific androgen-dependent tissues are measured following administration of the test compound.[9][11][14]

-

Methodology:

-

Animal Model: Peripubertal male rats are surgically castrated and allowed a recovery period of at least seven days.[14]

-

Dosing: Animals are divided into groups (n≥6 per group) and administered the test substance (e.g., Mestanolone) daily for 10 consecutive days, typically via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[9][10]

-

Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Five specific androgen-sensitive tissues are carefully dissected and weighed:[9][10][12]

-

Ventral Prostate (VP)

-

Seminal Vesicles (SV)

-

Levator Ani-Bulbocavernosus (LABC) muscle

-

Cowper's Glands (COW)

-

Glans Penis (GP)

-

-

Data Analysis:

-

Anabolic Activity: The weight of the LABC muscle is the primary indicator of anabolic effects.

-

Androgenic Activity: The weights of the VP and SV are the primary indicators of androgenic effects.

-

A statistically significant increase in the weight of at least two of the five tissues compared to the vehicle control indicates a positive androgenic response.[10][14] The anabolic-to-androgenic ratio is then calculated by comparing the relative potency of the compound on the LABC muscle versus the VP/SV, often normalized to a reference standard.

-

-

Caption: Standardized Workflow of the Hershberger Bioassay.

4.2. Androgen Receptor Binding Assay (In Vitro) This assay measures the affinity of a compound for the androgen receptor, providing insight into its potential potency at the molecular level.

-

Principle: A competitive binding assay is used to determine how effectively the test compound (Mestanolone) competes with a high-affinity radiolabeled androgen for binding to the AR.[15][16]

-

Methodology:

-

Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of androgen-sensitive tissue (e.g., rat prostate) or from cell lines engineered to overexpress the human AR.[15][16]

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DHT or [³H]methyltrienolone).

-

Competition: The test compound (Mestanolone) is added in increasing concentrations across a series of samples.

-

Separation & Counting: After incubation, bound and unbound radioligand are separated (e.g., via filtration or charcoal adsorption). The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

-

Data Analysis: The concentration of Mestanolone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined by comparing the IC50 of Mestanolone to that of a reference standard (e.g., DHT).

-

RBA (%) = (IC50 of Reference / IC50 of Test Compound) x 100

-

-

Conclusion

Mestanolone presents a classic case of dissociation between in vitro receptor affinity and in vivo tissue-specific effects. While it is a potent agonist of the androgen receptor, its anabolic potential in skeletal muscle is severely limited by its rapid inactivation via the 3α-HSD enzyme.[1][3][4] This metabolic characteristic solidifies its profile as a predominantly androgenic compound. The study of Mestanolone underscores the critical importance of considering tissue-specific metabolism and pharmacokinetics, in addition to receptor binding affinity, when developing and evaluating the physiological activity of steroid hormones. These principles are fundamental for the rational design of novel compounds with more desirable and selective activity profiles.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. Buy Mestanolone | 521-11-9 | >98% [smolecule.com]

- 3. What is Mestanolone?_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Mestanolone: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Mestanolone [chemeurope.com]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. t-nation.com [t-nation.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. academic.oup.com [academic.oup.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Reasons for Mestanolone's Inability to be Aromatized to Estrogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mestanolone (17α-methyl-dihydrotestosterone), a synthetic androgenic-anabolic steroid, is structurally incapable of being converted to estrogenic metabolites. This resistance to aromatization is a key feature distinguishing it from testosterone and other aromatizable androgens. This technical guide elucidates the fundamental structural and enzymatic principles that preclude mestanolone from serving as a substrate for the aromatase enzyme (cytochrome P450 19A1). We will delve into the mechanistic details of aromatization, the stringent substrate requirements of the aromatase enzyme, and present comparative data for aromatizable and non-aromatizable androgens. Furthermore, this guide provides detailed experimental protocols for assessing aromatase activity and visualizes key pathways and workflows to facilitate a comprehensive understanding of this critical aspect of steroid biochemistry.

Introduction: The Significance of Aromatization

The conversion of androgens to estrogens, a process known as aromatization, is a pivotal step in steroidogenesis, catalyzed by the enzyme aromatase. This process is not only crucial for maintaining hormonal balance in both sexes but also plays a significant role in the pathophysiology of various diseases, including estrogen receptor-positive breast cancer. The susceptibility of an androgen to aromatization is determined by its chemical structure. Mestanolone, a derivative of dihydrotestosterone (DHT), is classified as a non-aromatizable androgen.[1][2] Understanding the molecular basis for this inability is essential for the rational design of new therapeutic agents and for comprehending the pharmacological profile of existing steroids.

The Molecular Basis for Mestanolone's Non-Aromatizability

The inability of mestanolone to be converted to an estrogenic compound is fundamentally due to its chemical structure, specifically the configuration of its A-ring.

The Critical Role of the A-Ring: A Substrate Prerequisite for Aromatase

The aromatase enzyme catalyzes a unique three-step oxidative process that converts the A-ring of its androgenic substrate into a phenolic ring, the defining feature of estrogens. A critical and absolute requirement for an androgen to be a substrate for aromatase is the presence of a double bond between carbon 4 and carbon 5 (a Δ4-ene structure) in the A-ring. This feature is present in natural aromatase substrates like testosterone and androstenedione.

Mestanolone, being a 17α-methylated derivative of dihydrotestosterone (DHT), is a 5α-reduced steroid. This means that the double bond between carbons 4 and 5 has been reduced, resulting in a saturated A-ring with the hydrogen at position 5 in the alpha configuration.[2] This structural alteration renders mestanolone completely incompatible with the active site and catalytic mechanism of the aromatase enzyme.

The Aromatase Catalytic Cycle: A Three-Step Oxidation

The aromatization of a suitable androgen substrate, such as testosterone, proceeds through three successive hydroxylation reactions, each requiring a molecule of O2 and NADPH as a cofactor.

-

Hydroxylation of the C19 Methyl Group: The first step involves the hydroxylation of the angular methyl group at carbon 19 to form a 19-hydroxy intermediate.

-

Further Oxidation of the C19 Group: The 19-hydroxy group is then further oxidized to a 19-aldehyde.

-

A-Ring Aromatization: The final and most complex step involves the cleavage of the C10-C19 bond and the subsequent rearrangement of the A-ring to form a stable phenolic ring, releasing formic acid in the process.

The absence of the C4-C5 double bond in mestanolone prevents the initial binding and proper orientation within the aromatase active site necessary to initiate this cascade of oxidative reactions.

Quantitative Comparison of Androgen Aromatization

| Steroid | Aromatizable? | Aromatase Inhibition | Notes |

| Testosterone | Yes | - | Natural substrate of aromatase. |

| Androstenedione | Yes | - | Natural substrate of aromatase. |

| Dihydrotestosterone (DHT) | No | Weak Inhibitor | Not a substrate due to its 5α-reduced structure. Can competitively inhibit aromatization at high concentrations. |

| Mestanolone (17α-methyl-DHT) | No | Presumed Weak Inhibitor | As a derivative of DHT, it is not a substrate for aromatase.[1][2] |

Table 1: Comparative Aromatization Potential of Selected Androgens.

| Parameter | Testosterone | Dihydrotestosterone (DHT) |

| Aromatase Substrate | Yes | No |

| Binding Affinity (K_i) for Aromatase | Serves as a substrate (K_m) | Not a substrate; acts as a weak competitive inhibitor |

| Relative Aromatization Rate | 100% | 0% |

Table 2: Enzyme-Substrate Relationship of Testosterone and Dihydrotestosterone with Aromatase.

Experimental Protocols for Aromatase Activity Assessment

To experimentally verify the non-aromatizability of a compound like mestanolone, a direct in vitro aromatase activity assay can be employed. The most common and sensitive method is the tritiated water release assay.

Principle of the Tritiated Water Release Assay

This assay utilizes a specifically labeled androgen substrate, [1β-³H]-androstenedione or [1β-³H]-testosterone. During the aromatization process, the hydrogen atom at the 1β position is stereospecifically removed. This radiolabeled hydrogen is released as tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to the aromatase activity.

Materials

-

Human placental microsomes or recombinant human aromatase (source of the enzyme)

-

[1β-³H]-androstenedione (substrate)

-

NADPH (cofactor)

-

Test compound (e.g., Mestanolone)

-

Control compounds (e.g., Testosterone as a positive control, Letrozole as a known aromatase inhibitor)

-

Phosphate buffer

-

Dextran-coated charcoal

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human placental microsomes (or recombinant aromatase), and the test compound (mestanolone) at various concentrations. Include positive (testosterone) and negative (no substrate) controls, as well as an inhibitor control (letrozole).

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a short period to allow the test compound to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of [1β-³H]-androstenedione and NADPH to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to each tube. The charcoal binds to the unreacted steroid substrate, while the tritiated water remains in the supernatant.

-

Centrifugation: Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of tritiated water produced and, consequently, the aromatase activity. Compare the activity in the presence of mestanolone to the positive and negative controls. The expected outcome is that mestanolone will not lead to the production of tritiated water above the background level, confirming its inability to be aromatized.

Visualizing the Molecular Logic

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental logic.

Figure 1: Comparison of Aromatizable vs. Non-Aromatizable Androgen Pathways.

Figure 2: Workflow for In Vitro Aromatase Activity Assay.

Conclusion

The inability of mestanolone to be aromatized into estrogen is a direct consequence of its 5α-reduced chemical structure. The absence of the C4-C5 double bond in the A-ring makes it an unsuitable substrate for the aromatase enzyme, which requires this specific feature to initiate the oxidative cascade that leads to the formation of a phenolic A-ring. This fundamental principle of steroid biochemistry underscores the importance of structure-function relationships in determining the metabolic fate and pharmacological profile of steroidal compounds. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and investigate the non-aromatizable nature of mestanolone and other 5α-reduced androgens.

References

Methodological & Application

Mestanolone in In Vitro Cell Culture: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mestanolone, a synthetic androgen and anabolic steroid, in in vitro cell culture studies. This document details its mechanism of action, protocols for key experiments, and data on its effects on various cell lines. Mestanolone, a derivative of dihydrotestosterone (DHT), is a potent agonist of the androgen receptor (AR), a key regulator of gene expression in various tissues.[1] Understanding its activity at the cellular level is crucial for research in endocrinology, oncology, and drug discovery.

Mechanism of Action

Mestanolone exerts its biological effects primarily through binding to and activating the androgen receptor, a ligand-activated transcription factor.[1] Upon binding, the mestanolone-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. This can lead to a range of cellular responses, including changes in proliferation, differentiation, and apoptosis. While its primary mechanism is AR-dependent, the downstream signaling cascades can involve crosstalk with other pathways, such as the PI3K/Akt and MAPK/ERK pathways.

Data Presentation: Quantitative Effects of Mestanolone

The following tables summarize the quantitative data on the effects of mestanolone from in vitro studies.

Table 1: Cytotoxicity of Mestanolone in Human Cancer Cell Lines

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HeLa (Cervical Cancer) | MTT | 27.6 ± 1.1 | [2] |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the effects of mestanolone.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of mestanolone on cell viability and proliferation.

Materials:

-

Mestanolone (stock solution prepared in a suitable solvent like DMSO or ethanol)

-

Target cells (e.g., LNCaP, MCF-7, HeLa)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Mestanolone Treatment: Prepare serial dilutions of mestanolone in culture medium. Remove the existing medium from the wells and add 100 µL of the mestanolone-containing medium or vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Androgen Receptor (AR) Transactivation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of mestanolone to activate the androgen receptor.

Materials:

-

Host cells with low endogenous AR activity (e.g., PC-3, HEK293)

-

AR expression vector

-

Androgen Response Element (ARE)-driven luciferase reporter vector

-

Transfection reagent

-

Mestanolone

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed host cells in a 24- or 48-well plate.

-

Co-transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Mestanolone Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of mestanolone or a vehicle control.

-